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Compound of Interest

Compound Name: 5,7-Dinitroquinolin-8-ol

Cat. No.: B093376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
synthetic intermediate, 5,7-Dinitroquinolin-8-ol. The information presented herein is curated
for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and
drug development, offering a centralized resource for the structural characterization of this
compound. This document details available spectroscopic data from Ultraviolet-Visible (UV-
Vis), Infrared (IR), and Mass Spectrometry (MS). It also provides standardized experimental
protocols for acquiring such data.

While extensive searches of scientific literature and spectral databases have been conducted,
experimental *H and 3C Nuclear Magnetic Resonance (NMR) data for 5,7-Dinitroquinolin-8-ol
is not readily available in the public domain. The data presented is based on available
experimental spectra from spectral databases and computational studies.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5,7-
Dinitroquinolin-8-ol.

Infrared (IR) Spectroscopy

The infrared spectrum of 5,7-Dinitroquinolin-8-ol reveals key functional groups present in the
molecule. The data below is a compilation of experimental and calculated values.
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Wavenumber (cm—?)

Assignment

Intensity

~3400 O-H stretching Strong, broad
~3100 Aromatic C-H stretching Medium

~1640 C=N stretching (quinoline ring)  Medium
~1580, ~1470 Aromatic C=C stretching Medium-Strong
~1520 Asymmetric NOz2 stretching Strong

~1340 Symmetric NOz2 stretching Strong

~1280 C-0O stretching (phenolic) Medium

~880 C-N stretching (nitro group) Medium

~830, ~750 Aromatic C-H out-of-plane Strong

bending

Mass Spectrometry (Electron lonization)

The mass spectrum of 5,7-Dinitroquinolin-8-ol provides information about its molecular

weight and fragmentation pattern upon electron ionization.

m/z Relative Intensity (%) Proposed Fragment
235 100 [M]* (Molecular lon)
218 40 [M - OHJ*

189 35 [M - NO:J*

172 20 [M - OH - NO2]*

143 15 [M - 2NO2]*

115 25 [C7HsN]*

Note on UV-Vis and NMR Data: Specific experimental UV-Visible absorption maxima (Amax)

and detailed *H and 3C NMR chemical shift assignments for 5,7-Dinitroquinolin-8-ol are not

consistently reported in publicly accessible literature and spectral databases. The electronic
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absorption spectrum of nitro-substituted quinolines is expected to show complex absorption
bands in the UV and visible regions due to the presence of the extended chromophoric system.
For reference, the UV-Vis spectrum of the parent compound, 8-hydroxyquinoline, in methanol
exhibits absorption maxima around 242 nm and 308 nm. The introduction of two nitro groups is
expected to cause a bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These
protocols are generalized for quinoline derivatives and can be adapted for 5,7-Dinitroquinolin-
8-ol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:

» Sample Preparation: Prepare a stock solution of 5,7-Dinitroquinolin-8-ol in a spectroscopic
grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From
the stock solution, prepare a dilute solution (e.g., 10 pg/mL) using the same solvent.

o Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and
record a baseline spectrum over the desired wavelength range (typically 200-800 nm).

o Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the
sample solution. Record the absorption spectrum over the same wavelength range.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and record the
corresponding absorbance values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Procedure (KBr Pellet Method):

o Sample Preparation: Grind 1-2 mg of dry 5,7-Dinitroquinolin-8-ol with approximately 100-
200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,
homogeneous powder is obtained.

» Pellet Formation: Transfer a portion of the powder into a pellet die and press it under high
pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

o Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the infrared spectrum, typically in the range of 4000-400 cm™1,

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve 5-10 mg of 5,7-Dinitroquinolin-8-ol in approximately 0.6 mL
of a deuterated solvent (e.g., DMSO-ds, CDCI3) in a clean NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and
number of scans.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled
pulse sequence. Due to the low natural abundance of 13C, a larger number of scans and a
longer relaxation delay are typically required compared to *H NMR.

o Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and
baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS.
The integration of signals in the *H NMR spectrum provides information on the relative
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number of protons, and the splitting patterns (multiplicity) give insights into the neighboring
protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (El) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
ratio (m/z) using a mass analyzer.

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Data Analysis: Identify the molecular ion peak ([M]*) to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
5,7-Dinitroquinolin-8-ol.
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4 Synthesis & Purification

Synthesis of 5,7-Dinitroquinolin-8-ol

Purification (e.g., Recrystallization)
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Workflow for Spectroscopic Characterization

» To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dinitroquinolin-8-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093376#spectroscopic-data-of-5-7-dinitroquinolin-8-
ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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